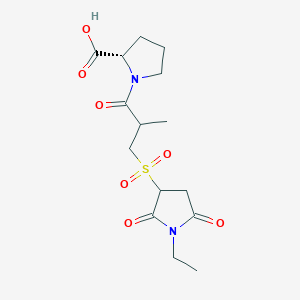
Captopril N-ethylmaleimide sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Captopril N-ethylmaleimide sulfone (Captopril-EMS) is a sulfhydryl-reactive compound that has been widely used in scientific research. It is a derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, which is a drug used to treat hypertension and heart failure. Captopril-EMS has been used as a tool to study the structure and function of proteins, particularly enzymes involved in signal transduction pathways.
Wirkmechanismus
Captopril-EMS reacts with sulfhydryl groups on proteins, forming covalent bonds. This can lead to changes in the structure and function of the protein, which can be used to study the role of specific amino acid residues in enzyme catalysis and regulation.
Biochemical and Physiological Effects:
Captopril-EMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in signal transduction pathways. It has also been shown to affect the activity of enzymes involved in metabolism and cellular respiration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using captopril-EMS in lab experiments is that it is a sulfhydryl-reactive compound that can be used to study the role of specific amino acid residues in enzyme catalysis and regulation. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving captopril-EMS. One area of research could be to study the role of specific amino acid residues in the regulation of protein kinase and phosphatase activity. Another area of research could be to study the effects of captopril-EMS on the activity of enzymes involved in metabolism and cellular respiration. Additionally, captopril-EMS could be used to study the structure and function of other proteins involved in signal transduction pathways.
Synthesemethoden
Captopril-EMS can be synthesized by reacting captopril with N-ethylmaleimide in the presence of a base such as sodium hydroxide. The reaction results in the formation of a sulfhydryl-reactive compound that can be purified by chromatography.
Wissenschaftliche Forschungsanwendungen
Captopril-EMS has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins involved in signal transduction pathways, such as protein kinases and phosphatases. It has also been used to study the role of sulfhydryl groups in enzyme catalysis and regulation.
Eigenschaften
| 109350-28-9 | |
Molekularformel |
C15H22N2O7S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2S)-1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfonyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O7S/c1-3-16-12(18)7-11(14(16)20)25(23,24)8-9(2)13(19)17-6-4-5-10(17)15(21)22/h9-11H,3-8H2,1-2H3,(H,21,22)/t9?,10-,11?/m0/s1 |
InChI-Schlüssel |
QWTSOKYMUPGXNF-YVNMAJEFSA-N |
Isomerische SMILES |
CCN1C(=O)CC(C1=O)S(=O)(=O)CC(C)C(=O)N2CCC[C@H]2C(=O)O |
SMILES |
CCN1C(=O)CC(C1=O)S(=O)(=O)CC(C)C(=O)N2CCCC2C(=O)O |
Kanonische SMILES |
CCN1C(=O)CC(C1=O)S(=O)(=O)CC(C)C(=O)N2CCCC2C(=O)O |
Synonyme |
captopril N-ethylmaleimide sulfone captopril NEM sulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)
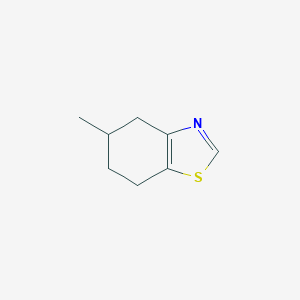

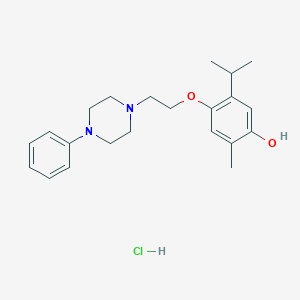
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
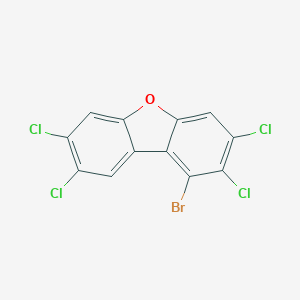
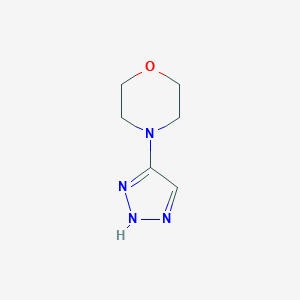
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)

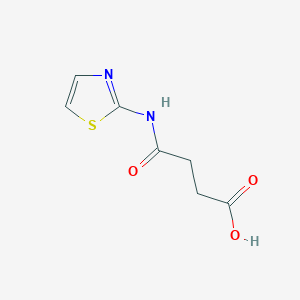
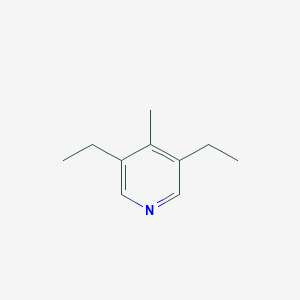
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
